2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide
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Overview
Description
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an ethoxyphenyl group and a quinazolinone moiety, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the reaction of 4-ethoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 3-(2-methyl-4-oxoquinazolin-3-yl)aniline in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the ethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-ethoxyphenyl)acetic acid
- 2-methyl-4-oxoquinazoline
- N-(3-phenyl)acetamide
Uniqueness
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]acetamide is unique due to its combined structural features of an ethoxyphenyl group and a quinazolinone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-3-31-21-13-11-18(12-14-21)15-24(29)27-19-7-6-8-20(16-19)28-17(2)26-23-10-5-4-9-22(23)25(28)30/h4-14,16H,3,15H2,1-2H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJJUNFAIADSHJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)N3C(=NC4=CC=CC=C4C3=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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